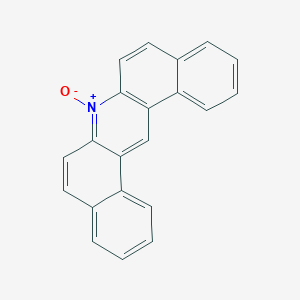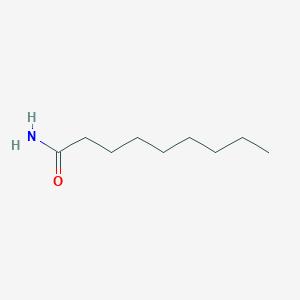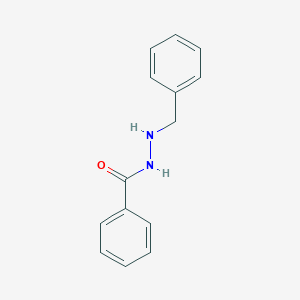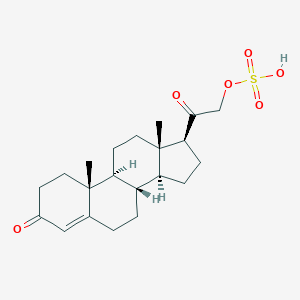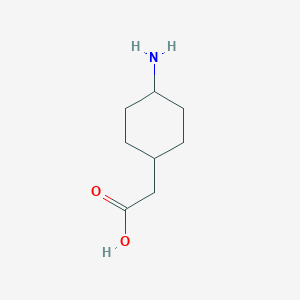
2-(4-aminocyclohexyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminocyclohexyl)acetic acid, also known as aminocyclohexanecarboxylic acid (ACHC), is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. ACHC has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Overview of Acetic Acid Derivatives in Scientific Research
Acetic acid derivatives, including 2-(4-aminocyclohexyl)acetic acid, play significant roles across various scientific disciplines. These compounds are integral to developing pharmaceuticals, agricultural chemicals, and materials science. Their utility stems from the chemical versatility and reactivity of acetic acid derivatives, enabling tailored functionalization for desired properties or biological activities.
Applications in Environmental and Agricultural Sciences
- Herbicide Research and Environmental Impact : Studies have analyzed the environmental behavior and toxicological impacts of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), an acetic acid derivative. This research is crucial for understanding the ecological consequences of widespread herbicide use and guiding the development of safer, more sustainable agricultural practices (Zuanazzi et al., 2020).
Advances in Pharmaceutical Sciences
- Drug Degradation and Stability Studies : Investigations into the stability and degradation pathways of pharmaceuticals, such as nitisinone, highlight the importance of understanding how acetic acid derivatives behave under various conditions. This knowledge aids in improving drug formulations and ensuring their efficacy and safety over time (Barchańska et al., 2019).
Biotechnological and Microbial Applications
- Microbial Metabolism and Bioremediation : Research on microbial catabolism of indole-3-acetic acid, a plant hormone, sheds light on microbial interactions with plant-derived compounds and the potential for bioremediation strategies. Understanding these microbial pathways could lead to innovations in agriculture and environmental cleanup efforts (Laird et al., 2020).
Material Sciences and Engineering
- Wastewater Treatment Technologies : Studies on the removal of acetic acid from waste streams demonstrate the ongoing need for efficient and sustainable methods to treat industrial effluents. Research in this area contributes to the development of technologies that minimize environmental impacts and recycle valuable resources (Mitchell et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 2-(4-aminocyclohexyl)acetic Acid is dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes have been found (D1, D2, D3, D4, and D5). They are involved in many neurological processes including movement, cognition, memory, learning, and more .
Mode of Action
The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .
Biochemical Pathways
The affected biochemical pathway is the dopamine signaling pathway. This pathway regulates many important behaviors in the nerve signaling pathway. Different regions of dopamine receptors play different roles .
Result of Action
Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders . Therefore, it is possible that this compound could have effects on these disorders.
Biochemische Analyse
Biochemical Properties
The role of 2-(4-aminocyclohexyl)acetic Acid in biochemical reactions is not well-documented in the literature. It is known that amines, such as the 4-aminocyclohexyl group in this compound, can participate in a variety of biochemical reactions. They can act as bases, accepting protons and forming ammonium ions, or as nucleophiles, reacting with electrophiles. The acetic acid moiety can participate in reactions involving carboxylic acids, such as esterification or amide formation .
Cellular Effects
It is plausible that this compound could influence cell function through its interactions with proteins, enzymes, and other biomolecules .
Molecular Mechanism
It is possible that this compound could interact with biomolecules through hydrogen bonding or ionic interactions, given the presence of the amine and carboxylic acid functional groups .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings, including information on the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Eigenschaften
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
